1-(3-(1H-imidazol-1-yl)propyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
Description
1-(3-(1H-imidazol-1-yl)propyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that features multiple functional groups, including an imidazole ring, a chlorobenzoyl group, a hydroxy group, and a pyridine ring
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-pyridin-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c23-16-7-5-15(6-8-16)20(28)18-19(17-4-1-2-9-25-17)27(22(30)21(18)29)12-3-11-26-13-10-24-14-26/h1-2,4-10,13-14,19,28H,3,11-12H2/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYVECJEBJVPHD-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(1H-imidazol-1-yl)propyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one involves several steps, each requiring specific reaction conditions:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of a suitable precursor, such as a diamine and a carbonyl compound, under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: This step typically involves the acylation of an intermediate compound with 4-chlorobenzoyl chloride in the presence of a base like pyridine or triethylamine.
Formation of the Pyridine Ring: The pyridine ring can be introduced through a condensation reaction involving a suitable aldehyde or ketone and an amine.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3-(1H-imidazol-1-yl)propyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The imidazole and pyridine rings can participate in various coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. For instance, it has demonstrated an IC50 value of 7.49 µM against MCF-7 breast cancer cells, suggesting its efficacy as an anticancer agent.
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | 7.49 ± 0.16 | MCF-7 (breast cancer) |
| Combretastatin A4 | 0.05 | Various cancer types |
Therapeutic Potential
Due to its diverse biological activities, this compound is being investigated for various therapeutic applications:
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial and fungal infections.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of compounds structurally similar to 1-(3-(1H-imidazol-1-yl)propyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one:
- Anticancer Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, supporting its development as a novel anticancer agent.
- Antimicrobial Research : Investigations into its antimicrobial properties have shown promising results against resistant strains of bacteria and fungi.
Mechanism of Action
The mechanism of action of 1-(3-(1H-imidazol-1-yl)propyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can participate in hydrogen bonding and π-π interactions, while the chlorobenzoyl group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(3-(1H-imidazol-1-yl)propyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can be compared with other similar compounds, such as:
1-(3-(1H-imidazol-1-yl)propyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: This compound has a fluorobenzoyl group instead of a chlorobenzoyl group, which can affect its reactivity and biological activity.
1-(3-(1H-imidazol-1-yl)propyl)-4-(4-methylbenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: The presence of a methyl group instead of a chlorine atom can influence the compound’s lipophilicity and metabolic stability.
1-(3-(1H-imidazol-1-yl)propyl)-4-(4-nitrobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: The nitro group can introduce different electronic effects, impacting the compound’s chemical and biological properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Biological Activity
1-(3-(1H-imidazol-1-yl)propyl)-4-(4-chlorobenzoyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential for various biological activities. This article reviews its biological properties, synthesis methods, and relevant studies that underline its therapeutic applications.
Chemical Structure and Properties
This compound features several notable structural elements:
- An imidazole ring , which is known for its role in biological systems, particularly in enzyme catalysis.
- A chlorobenzoyl group , enhancing lipophilicity and potentially influencing the compound's interaction with biological targets.
- A pyridine ring , which can participate in hydrogen bonding and π-π interactions with proteins.
The molecular weight of this compound is approximately 422.9 g/mol .
Anticancer Activity
Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, derivatives of pyrrolone have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies demonstrate that the compound effectively reduces the viability of cancer cell lines, suggesting its potential as an anticancer agent .
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| This compound | 7.49 ± 0.16 | MCF-7 (breast cancer) |
| Combretastatin A4 | 0.05 | Various cancer types |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Similar compounds have demonstrated activity against various bacterial strains, indicating a potential for development into antibiotics. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
Given the presence of the imidazole and pyridine rings, this compound may exhibit neuroprotective effects. Studies on related compounds suggest they can inhibit acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease management. The IC50 values for AChE inhibition in similar compounds range from 33.27 nM to 93.85 nM , indicating strong inhibitory potential .
The biological activity of this compound likely involves:
- Enzyme inhibition : Binding to specific enzymes or receptors, modulating their activity.
- Cell signaling interference : Affecting pathways involved in cell proliferation and apoptosis.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazole Ring : Cyclization of suitable precursors under acidic conditions.
- Chlorobenzoylation : Acylation using chlorobenzoyl chloride.
- Pyridine Ring Introduction : Condensation reactions with aldehydes or ketones.
These steps highlight the complexity involved in producing such a multifaceted compound .
Case Studies and Research Findings
Several studies have explored the biological efficacy of compounds related to this compound:
- Anticancer Screening : A study identified this compound as a candidate through screening against multicellular spheroids, demonstrating significant cytotoxicity against multiple cancer types .
- Neuroprotective Studies : Inhibitory assays against AChE showed promising results, supporting further investigation into its potential use in treating neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
